molecular formula C10H15N3O B14822270 6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine

Cat. No.: B14822270
M. Wt: 193.25 g/mol
InChI Key: BYNRKIKUZDEPDG-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine typically involves multi-step organic reactionsThe N-methyl group can be introduced via methylation using methyl iodide or a similar reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or cyclopropoxy groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may enhance the compound’s stability and bioavailability. The N-methyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-2-amine is unique due to its combination of a pyridine ring with aminomethyl, cyclopropoxy, and N-methyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-(aminomethyl)-5-cyclopropyloxy-N-methylpyridin-2-amine

InChI

InChI=1S/C10H15N3O/c1-12-10-5-4-9(8(6-11)13-10)14-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13)

InChI Key

BYNRKIKUZDEPDG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)OC2CC2)CN

Origin of Product

United States

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